Methyl 3-fluorocyclobutane-1-carboxylate
Overview
Description
Methyl 3-fluorocyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of cyclobutane carboxylate, which is a four-membered ring structure containing a carboxylate ester group and a fluorine atom attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 3-fluorocyclobutane-1-carboxylate typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position. The resulting fluorocyclobutanone is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include various substituted cyclobutane derivatives.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Major products include carboxylic acids and other oxidized forms.
Scientific Research Applications
Methyl 3-fluorocyclobutane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced biological activity and metabolic stability.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as increased thermal stability and resistance to degradation.
Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-fluorocyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong interactions with proteins or enzymes. The ester group can undergo hydrolysis to release the active carboxylate form, which can interact with molecular targets such as receptors or enzymes. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-difluorocyclobutane-1-carboxylate: This compound has two fluorine atoms attached to the cyclobutane ring, which can result in different chemical and biological properties compared to methyl 3-fluorocyclobutane-1-carboxylate.
Ethyl 3-fluorocyclobutane-1-carboxylate: Similar to the methyl ester, but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a single fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules.
Properties
IUPAC Name |
methyl 3-fluorocyclobutane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHXRDVUAAMVAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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